Benzyl (chlorosulfonyl)carbamate

Organic Synthesis Reagent Synthesis Process Chemistry

Sourcing a reliable sulfamoylating reagent that also generates reactive benzyl cations under mild conditions is a persistent bottleneck in medicinal chemistry workflows. Benzyl (chlorosulfonyl)carbamate (CAS 89979-13-5) resolves this with a single, dual-function scaffold. - Enables catalyst-free Friedel-Crafts alkylation via thermal benzyl cation generation, eliminating stoichiometric Lewis acid waste. - Serves as the key sulfamidating reagent for installing cyclic sulfonyl P3 caps on HCV NS3 protease inhibitors. - Direct precursor to benzylsulfamide-based carbonic anhydrase inhibitors with nanomolar potency against hCA I and II isoforms. Supplied as a solid with verified purity for immediate dispatch to global R&D facilities.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
CAS No. 89979-13-5
Cat. No. B042154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (chlorosulfonyl)carbamate
CAS89979-13-5
SynonymsN-(Chlorosulfonyl)carbamic Acid Phenylmethyl Ester; 
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
InChIKeyBCSYQDOKTDVISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (chlorosulfonyl)carbamate (CAS 89979-13-5): Verified Sourcing and Baseline Data for Procurement


Benzyl (chlorosulfonyl)carbamate (CAS 89979-13-5) is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol [1]. It is a derivative of carbamic acid, characterized by a benzyl group attached to a chlorosulfonylcarbamate moiety [1]. The compound is typically supplied as a solid . Its official CAS name is Phenylmethyl N-(chlorosulfonyl)carbamate [1].

Why Benzyl (chlorosulfonyl)carbamate (CAS 89979-13-5) Cannot Be Simply Replaced by Generic Analogs


Benzyl (chlorosulfonyl)carbamate is not a simple building block that can be casually interchanged with other chlorosulfonyl compounds. The substitution of its core structure drastically alters its synthetic utility and biological activity. Its specific reactivity is governed by the unique combination of a benzyl carbamate and a chlorosulfonyl group, enabling a dual-mode reaction pathway: it can act as a sulfamoylating agent via nucleophilic attack at the chlorosulfonyl group [1], and it can also function as a precursor to highly reactive benzyl cations for uncatalyzed Friedel-Crafts alkylations [2]. Furthermore, its role as a key precursor in generating bioactive sulfamides for specific enzyme targets, such as carbonic anhydrase [3], underscores that its exact structure is critical. Substituting with a generic analog would likely result in a total loss of function for these specialized applications, leading to failed reactions or inactive compounds.

Benzyl (chlorosulfonyl)carbamate (CAS 89979-13-5): A Quantitative Evidence Guide for Differentiated Selection


Synthetic Efficiency: Up to 98% Yield via CSI Route Provides Cost and Purity Advantages

The primary synthetic route to Benzyl (chlorosulfonyl)carbamate, using chlorosulfonyl isocyanate (CSI) and benzyl alcohol, achieves an isolated yield of up to approximately 98% . This stands in contrast to an alternative, presumably less efficient, route which yields the product at approximately 69% . For a procurement specialist, understanding which synthetic route a vendor utilizes can directly correlate to the final product's cost and purity.

Organic Synthesis Reagent Synthesis Process Chemistry

Catalyst-Free Alkylation: Unique Benzyl Cation Generation for Greener Process Chemistry

Benzyl (chlorosulfonyl)carbamate is a precursor to a specific class of N-sulfamoylcarbamates that, upon thermal decomposition, generate highly reactive benzyl cations [1]. These cations enable efficient, uncatalyzed Friedel-Crafts alkylation of aromatic compounds [1]. This method is distinct and quantifiably different from most classical Friedel-Crafts approaches, which require strong Lewis acid catalysts (e.g., AlCl3, FeCl3) and often generate stoichiometric waste.

Green Chemistry Catalysis Synthetic Methodology

Patented Role as a Key Intermediate in Potent HCV NS3 Protease Inhibitors

Benzyl (chlorosulfonyl)carbamate is explicitly cited as a critical 'sulfamidating reagent' in the synthesis of potent, patented Hepatitis C Virus (HCV) NS3 protease inhibitors, particularly for installing cyclic sulfonyl P3 capping groups [1]. The patented compounds, which rely on this intermediate, demonstrate potent inhibition of the HCV NS3 protease. This is a high-value application that generic alternatives cannot fulfill without specific structural and functional equivalence.

Medicinal Chemistry Antiviral Drug Discovery

Consistent Quality: 95% Minimum Purity Guaranteed for Reliable Experimental Outcomes

Multiple reputable vendors, including AKSci and CymitQuimica, standardly offer Benzyl (chlorosulfonyl)carbamate with a minimum purity specification of 95% [REFS-1, REFS-2]. This specification is not guaranteed for all similar chlorosulfonyl carbamates or from all bulk suppliers. A defined purity level is critical for ensuring consistent and reproducible outcomes in both synthetic and biological assays, as it minimizes the impact of unknown impurities on reaction yield or biological activity.

Quality Control Analytical Chemistry Procurement

Long-Term Stability: Established Storage Conditions Ensure Reliable Inventory Management

Vendor technical data sheets provide explicit long-term storage guidance for this compound, recommending storage in a cool, dry place . This information is crucial for labs planning to keep inventory. The availability of this data reduces uncertainty regarding the compound's stability under standard conditions. In contrast, the storage requirements and shelf-life of less common or custom-synthesized analogs may be unknown, posing a risk of degradation and waste.

Stability Studies Inventory Management Procurement

Benzyl (chlorosulfonyl)carbamate (CAS 89979-13-5): Evidence-Based Applications in Scientific and Industrial Workflows


Sustainable Process Development via Catalyst-Free Alkylation

Process chemists seeking to develop greener, more atom-economical syntheses should prioritize Benzyl (chlorosulfonyl)carbamate. As established in the evidence, this compound serves as a precursor for generating reactive benzyl cations under thermal, catalyst-free conditions for Friedel-Crafts alkylations [3]. This application directly contrasts with classic, waste-intensive methods that require stoichiometric Lewis acids, offering a tangible pathway to reducing environmental footprint and simplifying purification.

Medicinal Chemistry: Synthesis of Advanced Drug Candidates (e.g., Antivirals)

Medicinal chemists involved in drug discovery, particularly in antiviral programs targeting HCV NS3 protease, should select this specific compound. The evidence shows its patented use as a 'sulfamidating reagent' for installing critical cyclic sulfonyl P3 capping groups on potent inhibitors [3]. Its role in creating high-value, proprietary structures makes it a strategic choice over generic alternatives for advanced lead optimization.

Chemical Biology: Generating Novel Sulfamide-Based Enzyme Inhibitors

Researchers focused on developing new enzyme inhibitors should procure Benzyl (chlorosulfonyl)carbamate for its role as a direct precursor to benzylsulfamides, a class of compounds known to potently inhibit carbonic anhydrase isoforms [3]. The evidence confirms that sulfamoyl carbamates, synthesized using this compound, are the key intermediates for producing nanomolar-range hCA I and II inhibitors, making it an essential tool for targeted biological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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